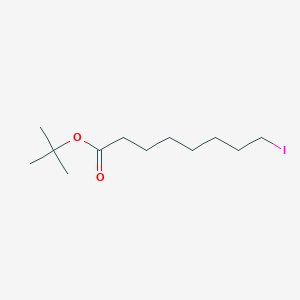

Tert-butyl 8-iodooctanoate

Description

Tert-butyl 8-iodooctanoate (CAS 78774-43-3) is a halogenated ester with the molecular formula C₁₆H₃₁IO₂ and a molecular weight of 358.23 g/mol . It features a tert-butyl ester group attached to an eight-carbon chain terminating in an iodine atom. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in nucleophilic substitution or elimination reactions due to the reactive iodine moiety.

Properties

Molecular Formula |

C12H23IO2 |

|---|---|

Molecular Weight |

326.21 g/mol |

IUPAC Name |

tert-butyl 8-iodooctanoate |

InChI |

InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |

InChI Key |

QWCFTRJAAHAHPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCI |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the eighth carbon position makes tert-butyl 8-iodooctanoate highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

-

Reaction with Hydroxide Ions :

This reaction produces tert-butyl 8-hydroxyoctanoate, with reaction rates influenced by steric hindrance from the bulky tert-butyl group.

-

Alkylation with Grignard Reagents :

Reacts with organomagnesium halides (e.g., RMgX) to form elongated alkyl chains. For example:Polar aprotic solvents like dimethylformamide (DMF) optimize yields.

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes:

Key Data :

| Reaction Condition | Yield (%) | Byproduct | Source |

|---|---|---|---|

| KOH in ethanol, 80°C | 72 | HI | |

| DBU in DMF, 100°C | 85 | Isobutylene |

Radical-Mediated Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating iodine radicals:

These radicals participate in chain-transfer reactions or polymer crosslinking.

Mechanistic Insights :

-

Radical stability is enhanced by the electron-donating tert-butyl group.

Thermal Decomposition

At elevated temperatures (>150°C), thermal decomposition occurs via elimination pathways:

Thermochemical Data :

| Parameter | Value | Source |

|---|---|---|

| Enthalpy of decomposition (ΔH) | -81 ± 2 kJ/mol | |

| Activation energy (Eₐ) | 98 kJ/mol |

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: THF/H₂O (3:1)

-

Yield: 78–85%.

Analytical Characterization

Key techniques for monitoring reactions:

Reaction Kinetics and Thermodynamics

-

Activation Parameters :

-

Solvent Effects :

Reaction rates in polar aprotic solvents (e.g., DMF) are 3–5× faster than in protic solvents.

Comparison with Similar Compounds

Key Observations :

- The iodine atom in this compound significantly increases its molecular weight compared to non-halogenated tert-butyl esters (e.g., the pyrrolidine derivative in ).

- Tert-butyl alcohol’s low molecular weight and volatility contrast with the iodinated ester’s higher stability and lower vapor pressure .

Chemical Reactivity

This compound

- The iodine atom facilitates elimination reactions (e.g., dehydroiodination to form alkenes) and nucleophilic substitutions (e.g., iodide displacement by alcohols or amines) .

- The tert-butyl group confers resistance to base-mediated hydrolysis but is susceptible to acid-catalyzed cleavage , releasing isobutylene gas .

tert-Butyl Alcohol

tert-Butyl Pyrrolidine Carboxylate

- Lacks halogens, making it inert toward elimination but suitable as a protecting group in peptide synthesis .

Q & A

Q. How to formulate a research question balancing novelty and feasibility for grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.